molecular formula C20H28N2O2 B3181798 (alphaR,alpha'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol CAS No. 127049-50-7

(alphaR,alpha'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol

Cat. No. B3181798
CAS RN: 127049-50-7
M. Wt: 328.4 g/mol
InChI Key: CAOIUNFSPMSYIQ-UHFFFAOYSA-N
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Description

The compound “(alphaR,alpha’R)-alpha,alpha’-Bis(tert-butyl)-[2,2’-bipyridine]-6,6’-dimethanol” is a complex organic molecule. It contains two tert-butyl groups attached to a 2,2’-bipyridine core, with hydroxyl groups at the 6,6’ positions . The tert-butyl groups are known to modulate the self-assembly behavior of organic molecules on surfaces .


Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyl groups as protecting groups due to their excellent stability against various nucleophiles and reducing agents . The tert-butyl groups can be introduced through a process known as tert-butylation . The synthesis could also involve the use of amino acid ionic liquids (AAILs) for organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be influenced by the presence of the tert-butyl groups and the bipyridine core. The tert-butyl groups can modulate the self-assembly behavior of organic molecules on surfaces . The removal of tert-butyl groups can lead to different supramolecular structures .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, the tert-butyl groups can be removed under certain conditions, leading to changes in the molecular structure . The compound can also participate in cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the tert-butyl groups and the bipyridine core could influence its solubility, melting point, and boiling point. The compound could also exhibit phase transitions under certain conditions .

Mechanism of Action

The mechanism of action of this compound in chemical reactions would depend on the specific reaction. For instance, in the case of deprotection reactions, the tert-butyl group becomes protonated, followed by the loss of the tert-butyl cation, resulting in a carbamic acid. Decarboxylation of the carbamic acid then results in the free amine .

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling this compound. It’s important to avoid breathing in vapors, mist, or gas and to prevent the compound from entering drains . The compound could also be flammable and pose a risk of acute toxicity .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as organic synthesis and materials science. For instance, the ability of the tert-butyl groups to modulate the self-assembly behavior of organic molecules on surfaces could be exploited in the construction of nanostructures . Additionally, the compound’s reactivity could be harnessed in the development of new synthetic methodologies .

properties

IUPAC Name

1-[6-[6-(1-hydroxy-2,2-dimethylpropyl)pyridin-2-yl]pyridin-2-yl]-2,2-dimethylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-19(2,3)17(23)15-11-7-9-13(21-15)14-10-8-12-16(22-14)18(24)20(4,5)6/h7-12,17-18,23-24H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOIUNFSPMSYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC(=N1)C2=NC(=CC=C2)C(C(C)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(alphaR,alpha'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(alphaR,alpha'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol
Reactant of Route 2
(alphaR,alpha'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol
Reactant of Route 3
(alphaR,alpha'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol
Reactant of Route 4
(alphaR,alpha'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol
Reactant of Route 5
(alphaR,alpha'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol
Reactant of Route 6
(alphaR,alpha'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol

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